![molecular formula C16H26O3S B14382320 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-04-6](/img/structure/B14382320.png)
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a methanesulfonyl hexyl ether and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Ether: The initial step involves the reaction of 6-bromohexanol with sodium methanesulfonate to form 6-(methanesulfonyl)hexanol.
Etherification: The 6-(methanesulfonyl)hexanol is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hexyl ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hexyl ether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl group and the isopropyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Eigenschaften
CAS-Nummer |
90184-04-6 |
|---|---|
Molekularformel |
C16H26O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(6-methylsulfonylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O3S/c1-14(2)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20(3,17)18/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
SBAHTRGJRIDXLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


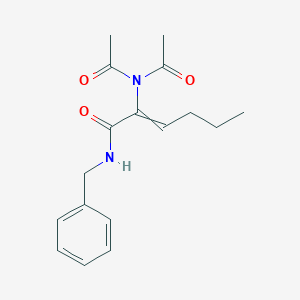
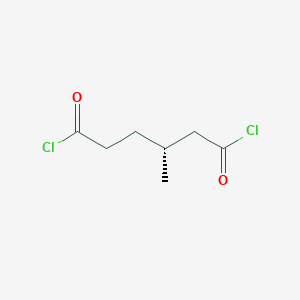


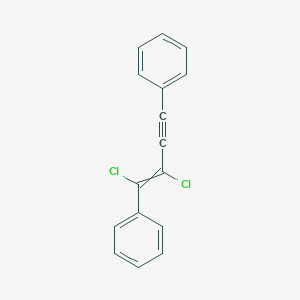

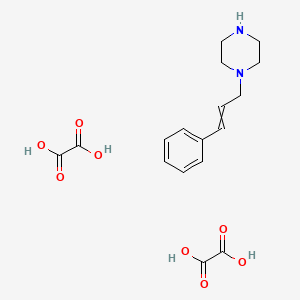

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
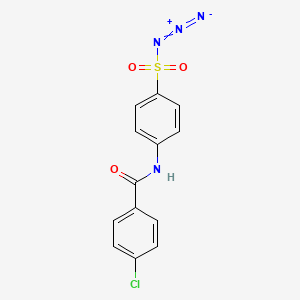

![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
